molecular formula C14H9F3O3 B1597979 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 408366-18-7

4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No. B1597979
CAS RN: 408366-18-7
M. Wt: 282.21 g/mol
InChI Key: JPLHXHHURMRLGR-UHFFFAOYSA-N
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Description

4’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid is a type of organic compound that belongs to the class of biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .

Scientific Research Applications

Catalytic Applications

4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid and its derivatives find application in catalysis. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is particularly significant for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Material Synthesis

The compound is utilized in the synthesis of new materials. For example, new organic compounds with self-assembling behavior, including those based on 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate core, have been synthesized for applications in the infrared region. These compounds are analyzed for their mesomorphic properties, phase transition enthalpies, refractive indices, and birefringence (Harmata & Herman, 2021).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound, like biphenyl ester derivatives, have shown promise as tyrosinase inhibitors. These compounds have been synthesized and analyzed for their crystallographic and spectral properties, indicating potential pharmaceutical applications (Kwong et al., 2017).

Supramolecular Chemistry

In the field of supramolecular chemistry, compounds like 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene, a similar compound, have been studied for their ability to form two-dimensional nanoporous networks, indicating potential applications in nanotechnology (Dienstmaier et al., 2010).

Organic Synthesis and Chemical Transformations

The compound and its derivatives play a crucial role in organic synthesis and chemical transformations. For instance, trifluoromethanesulphonic acid promotes rapid polycondensation of aromatic dicarboxylic acids with aromatic diethers to produce high molecular weight linear polyketones (Colquhoun & Lewis, 1988).

Safety and Hazards

The safety data sheet for a related compound, 4-(Trifluoromethoxy)phenylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin and eyes, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLHXHHURMRLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375319
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

408366-18-7
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 408366-18-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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